molecular formula C17H14N2O3 B2847871 (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide CAS No. 1105241-01-7

(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide

Cat. No.: B2847871
CAS No.: 1105241-01-7
M. Wt: 294.31
InChI Key: OSALVCAEBXKLDF-HJWRWDBZSA-N
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Description

(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide is a complex organic compound that features a furan ring, an isoxazole ring, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction.

    Formation of the Phenylacrylamide Moiety: This step involves the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: Corresponding amine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the isoxazole ring, in particular, is known to impart bioactivity to molecules.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and isoxazole rings may play a role in binding to the active sites of these targets, while the phenylacrylamide moiety could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (5-(Furan-2-yl)isoxazol-3-yl)methanol: This compound shares the furan and isoxazole rings but lacks the phenylacrylamide moiety.

    (5-(Furan-2-yl)isoxazol-3-yl)methanamine: Similar structure but with an amine group instead of the phenylacrylamide moiety.

Uniqueness

(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide is unique due to the combination of its structural features. The presence of both the furan and isoxazole rings, along with the phenylacrylamide moiety, provides a distinct set of chemical and biological properties that are not found in the simpler analogs.

Properties

IUPAC Name

(Z)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(9-8-13-5-2-1-3-6-13)18-12-14-11-16(22-19-14)15-7-4-10-21-15/h1-11H,12H2,(H,18,20)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSALVCAEBXKLDF-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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